4-acetyl-N-phenylbenzenesulfonamide

carbonic anhydrase inhibition isoform selectivity enzyme inhibitor profiling

Researchers synthesizing sulfonamide-chalcone hybrids require a reactive para-acetyl handle for selective Claisen-Schmidt condensation-unavailable in non-acetylated analogs. 4-Acetyl-N-phenylbenzenesulfonamide (CAS 110820-13-8) provides this capability: • One-step chalcone library diversification via the reactive acetyl group [de Oliveira et al.]. • Validated negative control for hCA II (IC50 > 50,000 nM), enabling isoform-selectivity profiling of novel sulfonamide inhibitors. • Computed LogP 1.9 & TPSA 72.3 Ų; reference compound for CNS drug-like property studies. Supplied with characterized purity; supports medicinal chemistry and solid-state polymorphism research programs.

Molecular Formula C14H13NO3S
Molecular Weight 275.32 g/mol
CAS No. 110820-13-8
Cat. No. B017992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-phenylbenzenesulfonamide
CAS110820-13-8
Molecular FormulaC14H13NO3S
Molecular Weight275.32 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H13NO3S/c1-11(16)12-7-9-14(10-8-12)19(17,18)15-13-5-3-2-4-6-13/h2-10,15H,1H3
InChIKeySWOITTWWCRUZRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetyl-N-phenylbenzenesulfonamide (CAS 110820-13-8): A Versatile Sulfonamide Building Block for Medicinal Chemistry and Chemical Biology


4-Acetyl-N-phenylbenzenesulfonamide (CAS 110820-13-8, molecular formula C14H13NO3S, molecular weight 275.32 g/mol) is a member of the benzenesulfonamide family featuring a para-acetyl substituent on the N-phenylbenzenesulfonamide scaffold [1]. The compound is primarily recognized as a key synthetic intermediate, particularly for the preparation of sulfonamide chalcone hybrids via Claisen-Schmidt condensation, leveraging the reactive acetyl group [2]. While it has been investigated for enzyme inhibition (e.g., carbonic anhydrase), its direct biological activity is modest, positioning it as a chemical probe or precursor rather than a lead-like molecule [3].

Why a Generic Sulfonamide Cannot Replace 4-Acetyl-N-phenylbenzenesulfonamide (CAS 110820-13-8) in Chalcone Synthesis and CA Isoform Profiling


The para-acetyl group on the phenylsulfonamide ring of 4-acetyl-N-phenylbenzenesulfonamide provides a unique reactive handle that enables selective Claisen-Schmidt condensation to generate chalcone hybrids, a transformation unattainable with simple N-phenylbenzenesulfonamide or other non-acetylated analogs [1]. Furthermore, its weak inhibition of carbonic anhydrase II (IC50 > 50,000 nM) contrasts sharply with the nanomolar potency of many primary sulfonamide CA inhibitors, making it a valuable negative control or selectivity profiling tool when studying isoform-specific inhibition (e.g., CA IX/XII) [2]. Substituting with a more potent, non-acetylated sulfonamide would both eliminate the synthetic utility and confound biological selectivity assessments.

Head-to-Head Quantitative Evidence for 4-Acetyl-N-phenylbenzenesulfonamide (CAS 110820-13-8) vs. Closest Structural Analogs


Carbonic Anhydrase II Inhibition: 4-Acetyl Derivative vs. Unsubstituted Parent and Potent Primary Sulfonamides

In a flow-based inhibitor screening assay for human carbonic anhydrase II (hCA II), 4-acetyl-N-phenylbenzenesulfonamide (BDBM50046169) exhibited an IC50 > 50,000 nM, effectively designating it as an inactive or extremely weak inhibitor [1]. In contrast, the unsubstituted N-phenylbenzenesulfonamide and the clinically used acetazolamide inhibit hCA II with Ki values in the low nanomolar range (e.g., acetazolamide Ki ≈ 12 nM) [2]. This >4000-fold difference in potency underscores that simple structural modification at the 4-position with an acetyl group abolishes CA II affinity, a critical consideration for designing selective CA IX/XII inhibitors or for use as a negative control probe.

carbonic anhydrase inhibition isoform selectivity enzyme inhibitor profiling

Synthetic Versatility: Claisen-Schmidt Condensation Yields for Chalcone Formation vs. Non-Acetyl Analogs

4-Acetyl-N-phenylbenzenesulfonamide readily undergoes Claisen-Schmidt condensation with benzaldehyde or p-nitrobenzaldehyde to form sulfonamide chalcone hybrids in good yields, as demonstrated by de Oliveira et al. [1]. For example, the condensation with benzaldehyde under standard conditions (EtOH, NaOH, room temperature, 24 h) affords the corresponding chalcone, enabling rapid diversification. In contrast, N-phenylbenzenesulfonamide lacking the acetyl group cannot participate in this condensation and requires pre-functionalization (e.g., formylation) before chalcone formation, adding synthetic steps and reducing overall efficiency [2]. This unique reactivity positions the 4-acetyl derivative as a privileged intermediate for generating libraries of sulfonamide-chalcone hybrids for cytotoxicity screening.

sulfonamide chalcone synthetic building block Claisen-Schmidt condensation

Cytotoxicity of Chalcone Derived from 4-Acetyl-N-phenylbenzenesulfonamide vs. Parent Sulfonamide

The sulfonamide chalcone derived from 4-acetyl-N-phenylbenzenesulfonamide and benzaldehyde (compound 2 in ref. [1]) was tested against three human cancer cell lines: SF-295 (CNS), HCT-8 (colon), and MDA-MB-435 (melanoma). While the parent 4-acetyl-N-phenylbenzenesulfonamide itself showed negligible cytotoxicity (IC50 > 100 µM, typical for simple sulfonamides), the derived chalcone exhibited moderate activity: IC50 values of 12.5 µM (SF-295), 18.7 µM (HCT-8), and 15.2 µM (MDA-MB-435) [1]. This represents a >5-fold enhancement in potency attributable to the chalcone extension. The p-nitro-substituted chalcone analog was even more active (IC50 ~5-8 µM across the panel) [1]. These data illustrate that while the acetyl-sulfonamide itself is a weak cytotoxic agent, it serves as a critical precursor to bioactive chalcones that can outperform simpler sulfonamide derivatives in cellular assays.

cytotoxicity sulfonamide chalcone cancer cell lines

Physicochemical Differentiation: LogP, Solubility, and Hydrogen-Bonding Capacity vs. Common Sulfonamide Bioisosteres

Computed properties for 4-acetyl-N-phenylbenzenesulfonamide from PubChem indicate a LogP (XLogP3) of 1.9, a hydrogen bond donor count of 1 (the sulfonamide NH), and a hydrogen bond acceptor count of 4 (sulfonamide O atoms and acetyl carbonyl) [1]. In comparison, N-phenylbenzenesulfonamide (the non-acetyl analog, CAS 1670-25-3) has a lower LogP (~1.5) and only 2 hydrogen bond acceptors, making it more hydrophilic and less membrane-permeable [2]. The acetyl group thus increases lipophilicity and potential passive membrane permeability while maintaining the hydrogen-bonding capacity of the sulfonamide warhead. This balance is critical for designing CNS-penetrant sulfonamide probes, where moderate LogP (1.5-2.5) is often desirable [3]. The compound also has a topological polar surface area (TPSA) of 72.3 Ų, well within the range for oral bioavailability (<140 Ų).

physicochemical properties drug-likeness sulfonamide analog design

Optimal Research and Procurement Use Cases for 4-Acetyl-N-phenylbenzenesulfonamide (CAS 110820-13-8)


Negative Control for Carbonic Anhydrase II Inhibition Assays in Cancer Drug Discovery

Given its IC50 > 50,000 nM against hCA II [1], 4-acetyl-N-phenylbenzenesulfonamide serves as an ideal negative control when profiling novel sulfonamide inhibitors for isoform selectivity (e.g., CA IX/XII). It ensures that observed inhibitory activity is not due to non-specific sulfonamide binding but rather to designed molecular recognition. Procurement of this well-characterized inactive analog allows assay validation and robust data interpretation in medicinal chemistry programs.

Direct Precursor for Sulfonamide-Chalcone Hybrid Libraries in Anti-Cancer Screening

The reactive acetyl group enables one-step Claisen-Schmidt condensation to generate structurally diverse chalcones, as demonstrated by de Oliveira et al. [2]. The resulting chalcones exhibit low-micromolar cytotoxicity against SF-295, HCT-8, and MDA-MB-435 cell lines, while the precursor alone is inactive. Researchers synthesizing focused libraries for lead discovery should procure the 4-acetyl sulfonamide as the key starting material to efficiently access bioactive chemical space.

Physicochemical Probe for Structure-Property Relationship (SPR) Studies of Sulfonamide-Based CNS Agents

With a computed LogP of 1.9 and a TPSA of 72.3 Ų [3], 4-acetyl-N-phenylbenzenesulfonamide occupies a favorable region of CNS drug-like space. It can be used as a reference compound in SPR studies to evaluate the impact of acetyl substitution on membrane permeability, solubility, and metabolic stability compared to other sulfonamide analogs. This facilitates rational design of CNS-penetrant sulfonamide inhibitors.

Building Block for Conformational Polymorphism and Crystal Engineering Research

As reported in the structural study by de Oliveira et al., the sulfonamide chalcone derived from this compound exhibits conformational variability with Z' > 1 and rotational disorder around the sulfonamide-chalcone bond [2]. The 4-acetyl precursor is therefore valuable for solid-state chemistry investigations, including polymorphism screening and crystal structure prediction, which are relevant for pharmaceutical formulation development.

Quote Request

Request a Quote for 4-acetyl-N-phenylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.